molecular formula C7H4Cl2F3N B1403489 3-Chloro-4-(chloromethyl)-2-(trifluoromethyl)pyridine CAS No. 1227570-91-3

3-Chloro-4-(chloromethyl)-2-(trifluoromethyl)pyridine

Cat. No.: B1403489
CAS No.: 1227570-91-3
M. Wt: 230.01 g/mol
InChI Key: YCHJBKTXWOFBFY-UHFFFAOYSA-N
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Description

3-Chloro-4-(chloromethyl)-2-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various industrial and scientific applications. The presence of both chlorine and trifluoromethyl groups on the pyridine ring enhances the compound’s reactivity and stability, making it a useful intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(chloromethyl)-2-(trifluoromethyl)pyridine typically involves the chlorination and trifluoromethylation of pyridine derivatives. One common method is the simultaneous vapor-phase chlorination/fluorination at high temperatures (above 300°C) using transition metal-based catalysts such as iron fluoride . This method allows for the efficient introduction of chlorine and trifluoromethyl groups onto the pyridine ring.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination and fluorination processes. These processes are optimized to maximize yield and minimize the formation of by-products. The use of continuous flow reactors and advanced catalytic systems helps achieve high efficiency and scalability in industrial production .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(chloromethyl)-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended carbon chains .

Mechanism of Action

The mechanism of action of 3-Chloro-4-(chloromethyl)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances the compound’s ability to interact with biological molecules, leading to its biological activity. The chlorine atoms also contribute to its reactivity, allowing it to form stable complexes with various enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-(chloromethyl)-2-(trifluoromethyl)pyridine is unique due to the combination of chlorine and trifluoromethyl groups on the pyridine ring. This combination enhances its reactivity and stability, making it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

3-chloro-4-(chloromethyl)-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F3N/c8-3-4-1-2-13-6(5(4)9)7(10,11)12/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHJBKTXWOFBFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1CCl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301215855
Record name 3-Chloro-4-(chloromethyl)-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301215855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227570-91-3
Record name 3-Chloro-4-(chloromethyl)-2-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227570-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-(chloromethyl)-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301215855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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